![molecular formula C15H26N2O B5154514 N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine](/img/structure/B5154514.png)
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of α7 nicotinic acetylcholine receptor (nAChR) agonists, which are known to play a crucial role in various physiological processes.
Mécanisme D'action
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine acts as an agonist of α7 nAChRs, which are ligand-gated ion channels that are widely expressed in the central nervous system. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of α7 nAChRs has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation.
Biochemical and Physiological Effects
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects. The compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is its specificity for α7 nAChRs, which allows for the targeted modulation of these receptors. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is its relatively low potency compared to other α7 nAChR agonists. This can make it challenging to achieve the desired therapeutic effects at lower doses.
Orientations Futures
There are several potential future directions for the study of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine. One area of interest is the potential use of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine may have potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine and to optimize its pharmacological properties.
Conclusion
In conclusion, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is a compound that has been extensively studied for its potential therapeutic applications. The compound acts as an agonist of α7 nAChRs, which are involved in various cognitive processes and have anti-inflammatory and neuroprotective effects. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has potential applications in the treatment of neurodegenerative and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine and to optimize its pharmacological properties.
Méthodes De Synthèse
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with diethylamine, followed by the addition of N-methyl-1,2-ethanediamine. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound is known to modulate the activity of α7 nAChRs, which are involved in various cognitive processes such as learning and memory. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has also been shown to have anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
N',N'-diethyl-N-[(4-methoxyphenyl)methyl]-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-5-17(6-2)12-11-16(3)13-14-7-9-15(18-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBNTUUDDWGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.